The Chemical Architecture and Synthesis of 8-Methoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one: A Technical Guide
The Chemical Architecture and Synthesis of 8-Methoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one: A Technical Guide
Executive Summary
The cyclopenta[c]chromene architecture represents a highly privileged, rigid tricyclic scaffold in modern medicinal chemistry and organic synthesis [3]. By fusing a cyclopentane ring to the c-face (the 3,4-position) of a chromen-2-one (coumarin) core, the resulting conformational restriction significantly reduces the entropic penalty upon target binding.
8-Methoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one (CAS: 533884-90-1) is a specific derivative featuring an electron-donating methoxy substitution [1]. This whitepaper deconstructs its structural nomenclature, details a self-validating synthetic methodology, and provides analytical frameworks for its application in lead optimization and library generation.
Structural Deconstruction & Nomenclature Mapping
Understanding the IUPAC nomenclature of fused heterocyclic systems is critical for structural functionalization. The name 8-methoxy-1H,2H,3H,4H-cyclopenta[c]chromen-4-one dictates a specific atomic mapping that often confuses researchers familiar only with the parent coumarin system.
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The Core System: The base molecule is a coumarin (chromen-2-one). The c-face corresponds to the C3=C4 double bond of the pyran ring.
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The Fusion: Fusing a cyclopentane ring at this face creates the cyclopenta[c]chromene framework.
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Numbering Shift: In standard IUPAC orientation for this tricyclic system, numbering begins at the top-right of the cyclopentane ring and traces the periphery. Consequently, the lactone carbonyl (C2 in coumarin) becomes C4 , and the pyran oxygen (O1 in coumarin) becomes O5 .
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Substituent Position: The methoxy group at position 8 of the cyclopenta[c]chromene system corresponds exactly to position 6 of the parent coumarin. This para-relationship to the pyran oxygen enriches the electron density of the aromatic system, altering its photophysical and binding profiles.
Physicochemical Data Summary
The following table summarizes the core quantitative metrics for library design and pharmacokinetic (PK) modeling [1].
| Property | Value |
| IUPAC Name | 8-methoxy-1H,2H,3H,4H-cyclopenta[c]chromen-4-one |
| CAS Number | 533884-90-1 |
| Molecular Formula | C₁₃H₁₂O₃ |
| Molecular Weight | 216.24 g/mol |
| Monoisotopic Mass | 216.0786 Da |
| Canonical SMILES | COC1=CC=C2OC(=O)C3=C(CCC3)C2=C1 |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 3 |
| Rotatable Bonds | 1 (Methoxy C-O bond) |
| Topological Polar Surface Area | 35.5 Ų (Estimated) |
Synthetic Methodology: The Pechmann Condensation Route
To synthesize the 3,4-cyclopenteno-fused coumarin core, the Pechmann condensation remains the most atom-economical and scalable pathway [2]. The reaction between p-methoxyphenol and ethyl 2-oxocyclopentanecarboxylate yields the target molecule directly.
Mechanistic Pathway
The causality of this reaction relies on the activation of the beta-keto ester, followed by an intramolecular Friedel-Crafts-type ring closure.
Figure 1: Pechmann condensation mechanism for cyclopenta[c]chromene core synthesis.
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system, ensuring high yield while minimizing oxidative byproducts.
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Reagent Preparation: In a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, charge p-methoxyphenol (1.24 g, 10.0 mmol) and ethyl 2-oxocyclopentanecarboxylate (1.72 g, 11.0 mmol).
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Acidic Activation: Cool the mixture to 0 °C using an ice bath. Dropwise, add methanesulfonic acid (MSA, 5.0 mL) under vigorous magnetic stirring.
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Causality Check: MSA is selected over traditional sulfuric acid ( H2SO4 ) because it acts as both a solvent and a Brønsted acid catalyst without inducing the severe oxidative degradation and charring often seen with electron-rich phenols.
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Cyclization & Dehydration: Remove the ice bath. Allow the reaction to warm to room temperature, then heat to 70 °C for 4 hours.
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Causality Check: The elevated temperature overcomes the activation energy barrier for the intramolecular Friedel-Crafts alkylation and drives the subsequent dehydration step to aromatize the pyran ring.
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Quenching: Pour the dark, viscous mixture into 50 mL of vigorously stirred crushed ice/water. Continue stirring for 30 minutes until a crude solid precipitate fully forms.
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Purification: Filter the solid under vacuum and wash with cold water. Recrystallize the crude product from hot ethanol.
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Causality Check: Ethanol selectively dissolves acyclic impurities and unreacted starting materials. The planar, rigid tricyclic core of the product naturally packs well, crystallizing efficiently as needles upon cooling.
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Analytical Validation Protocol
To ensure the trustworthiness of the synthesized batch, the following analytical signatures must be validated prior to biological screening:
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LC-MS (ESI+): The mass spectrum must exhibit a dominant [M+H]+ pseudo-molecular ion peak at m/z 217.08 .
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¹H NMR (400 MHz, CDCl₃):
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Aliphatic Region: Look for three distinct methylene multiplets between δ 2.10 – 3.10 ppm, integrating for 6 protons, confirming the intact cyclopentane ring.
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Methoxy Group: A sharp, highly deshielded singlet at δ ~3.85 ppm integrating for 3 protons.
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Aromatic Region: An AMX or ABX spin system in the δ 6.80 – 7.30 ppm range, integrating for 3 protons. The proton at position 9 (ortho to the methoxy and meta to the other protons) will appear as a distinct doublet with a small meta-coupling constant ( J≈2.5 Hz).
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Application in Drug Discovery
The cyclopenta[c]chromene skeleton is frequently utilized in traceless solid-phase organic synthesis to generate libraries of compounds with potent antiproliferative activities [3]. Furthermore, structural analogs have shown significant promise as targeted enzyme inhibitors [4].
Figure 2: Standard drug discovery workflow for evaluating cyclopenta[c]chromene derivatives.
By utilizing the 8-methoxy derivative as a starting hit, medicinal chemists can leverage the electron-rich aromatic ring for further electrophilic functionalization (e.g., halogenation at position 7 or 9) to probe structure-activity relationships (SAR) during lead optimization.
References
- Fluorochem. "8-Methoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one". fluorochem.co.uk.
- ResearchGate. "Chemistry of Coumarin : A Review". researchgate.net.
- Chemical Reviews. "Traceless Solid-Phase Organic Synthesis". acs.org.
- EvitaChem. "7-[2-(4-fluorophenyl)-2-oxoethoxy]-2,3-dihydro-1H-cyclopenta[c]chromen-4-one (EVT-5337804)". evitachem.com.
